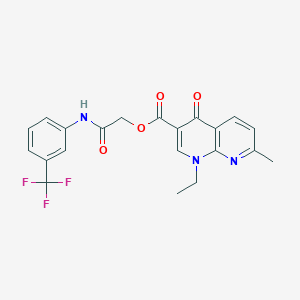

2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

The compound 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by:

- A 1-ethyl group at position 1.

- A 7-methyl substituent at position 5.

- A 3-carboxylate ester linked to a 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl moiety.

The trifluoromethylphenylamino group may enhance metabolic stability and binding affinity due to its electron-withdrawing properties and hydrophobic interactions. Synthesis of such derivatives often involves condensation reactions between active methylene compounds (e.g., cyanoacetic acid) and hydrazonopropanals, as reported in methodologies for analogous 1,8-naphthyridines .

Properties

IUPAC Name |

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O4/c1-3-27-10-16(18(29)15-8-7-12(2)25-19(15)27)20(30)31-11-17(28)26-14-6-4-5-13(9-14)21(22,23)24/h4-10H,3,11H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHBLKSOSSORJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of these compounds often involves interactions with specific cellular targets, leading to changes in cell function. For example, some compounds inhibit the activity of enzymes or block the function of receptors, thereby altering the biochemical pathways within the cell .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic efficacy. Specific adme properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .

The action of a compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability, solubility, and overall efficacy .

Biological Activity

The compound 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H18F3N3O3

- Molecular Weight : Approximately 393.36 g/mol

- CAS Number : Not specifically listed in the sources but related compounds are referenced.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antitumor agent , antimicrobial agent , and its influence on various enzyme activities.

Antitumor Activity

Research indicates that derivatives of naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that naphthyridine compounds can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The trifluoromethyl group in the compound enhances its lipophilicity, which is beneficial for penetrating bacterial membranes. Preliminary studies suggest that the compound exhibits:

- Moderate to high activity against Gram-positive bacteria, particularly Staphylococcus aureus.

- Potential antifungal properties, although specific data on this compound is limited compared to related structures .

The mechanisms by which this compound exerts its biological effects include:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Enzyme Interference : The presence of the trifluoromethyl group may enhance interactions with cytochrome P450 enzymes, affecting drug metabolism and enhancing therapeutic efficacy against certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific structure:

Comparison with Similar Compounds

Key Structural Differences

The table below compares the substituents and molecular features of the target compound with structurally related 1,8-naphthyridine derivatives:

Functional Implications

Substituent Effects on Bioactivity: The trifluoromethylphenylamino group in the target compound likely improves target binding via hydrophobic interactions and resistance to oxidative metabolism compared to halogenated analogs (e.g., Cl/F-substituted derivatives) .

Ester vs. Carboxamide Linkages :

- The ethyl ester at R<sup>3</sup> in the target compound and halogenated analogs may confer higher bioavailability than carboxamide derivatives (e.g., ), though carboxamides often exhibit prolonged half-lives due to slower hydrolysis.

Q & A

Basic: What synthetic routes are effective for constructing the 1,8-naphthyridine core, and how can reaction conditions be optimized for yield?

The 1,8-naphthyridine core can be synthesized via cyclization reactions involving functionalized pyridine precursors. For example, 1-ethyl-6-fluoro-4-oxo-7-trichloromethyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was prepared using neat SOCl₂ at 60°C, achieving 90% yield by facilitating chlorination and cyclization . Thiation of the 4-oxo group to 4-thioxo derivatives (e.g., using P₂S₅ in pyridine under reflux) is another critical step, achieving near-quantitative yields (98%) .

Optimization Tips :

- Use SOCl₂ for efficient oxo-to-chloro substitution.

- For thiation, reflux with P₂S₅ in pyridine minimizes side reactions.

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

Basic: Which spectroscopic and analytical methods are most reliable for structural confirmation?

1H/13C NMR and HRMS are essential. For example, in a related naphthyridine derivative, 1H NMR (400 MHz, CDCl₃) resolved aromatic protons at δ 8.88–6.48 ppm, while 13C NMR (101 MHz) confirmed carbonyl carbons at δ 165.09–152.45 ppm . HRMS (ESI) validated the molecular ion ([M⁺] at m/z 414.1582) with <1 ppm error .

Methodology :

- Dissolve samples in deuterated solvents (e.g., CDCl₃) for NMR.

- Use high-resolution mass spectrometry to confirm molecular formulas.

- Cross-validate with IR spectroscopy for functional groups (e.g., C=O stretches at ~1700 cm⁻¹).

Advanced: How can computational reaction path searches improve functional group modifications?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example, reaction path searches can identify optimal conditions for introducing the trifluoromethylphenyl group by modeling transition states and activation energies .

Workflow :

Use DFT (e.g., B3LYP/6-31G*) to model substituent effects on reactivity.

Apply machine learning to prioritize experimental conditions (e.g., solvent, catalyst).

Validate predictions with small-scale trials before scaling up .

Advanced: How can contradictions between experimental and computational spectral data be resolved?

Discrepancies often arise from solvation effects or conformational flexibility. For example, computed NMR chemical shifts (via Gaussian-optimized structures) may deviate from experimental values due to dynamic effects in solution.

Resolution Strategies :

- Perform MD simulations to account for solvent interactions.

- Use DP4+ probability analysis to compare experimental and calculated NMR shifts .

- Re-optimize computational models with explicit solvent (e.g., PCM or COSMO-RS) .

Basic: What purification techniques are effective post-synthesis?

Column chromatography (SiO₂, eluent: DCM/MeOH gradients) is standard, achieving >70% purity . For polar impurities, recrystallization from ethanol/water mixtures is recommended.

Example Protocol :

- After reaction quenching, wash organic layers with 2M HCl, sat. NaHCO₃, and brine.

- Dry over MgSO₄, concentrate, and purify via flash chromatography .

Advanced: How can Design of Experiments (DoE) optimize substituent effects on bioactivity?

Response Surface Methodology (RSM) or Taguchi arrays can systematically vary substituents (e.g., trifluoromethyl position, ethyl vs. methyl groups) while minimizing experimental runs. For example, a 3-factor Central Composite Design could optimize reaction time, temperature, and stoichiometry to maximize bioactivity .

DoE Steps :

Define factors (e.g., substituent electronic parameters, steric bulk).

Use ANOVA to identify significant variables.

Validate with in vitro assays (e.g., enzyme inhibition IC₅₀).

Advanced: What mechanistic insights explain the stability of the 4-oxo group under acidic conditions?

The 4-oxo group’s stability derives from resonance stabilization within the naphthyridine ring. Computational studies (e.g., NBO analysis) show delocalization of the carbonyl lone pairs into the aromatic π-system, reducing electrophilic susceptibility .

Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.